molecular formula C13H12F3N B1301778 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole CAS No. 570-05-8

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole

Cat. No. B1301778
CAS RN: 570-05-8
M. Wt: 239.24 g/mol
InChI Key: UWHVRMCDWMXTOE-UHFFFAOYSA-N
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Description

The compound 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole is a derivative of pyrrole, a five-membered aromatic heterocycle with a nitrogen atom. The specific structure of this compound includes two methyl groups at the 2 and 5 positions and a phenyl group with a trifluoromethyl substituent at the 4 position. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-donating methyl groups and the electron-withdrawing trifluoromethyl group.

Synthesis Analysis

The synthesis of related pyrrole compounds has been described in the literature. For instance, a compound with a trifluoromethoxyphenyl group attached to the pyrrole ring was synthesized using the Paal-Knorr method, which is a common approach for constructing pyrrole rings . This method involves the formation of the pyrrole ring in one step, followed by additional steps to introduce other substituents, such as a thiazole ring. Although the exact synthesis of 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole is not detailed, similar methodologies could be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can significantly influence their physical and chemical properties. For example, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, has been determined, showing that the pyrrole and phenyl rings are nearly planar, and the nitro group slightly twists out of the phenyl plane . This planarity is typical for aromatic systems and can affect the compound's reactivity and interaction with other molecules. The presence of substituents can also influence the molecular geometry, as seen in the case of the nitro group causing a larger angle between the pyrrole and phenyl rings compared to unsubstituted pyrroles.

Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, particularly electrophilic substitutions due to the electron-rich nature of the pyrrole ring. The presence of electron-donating methyl groups at the 2 and 5 positions can enhance the electron density on the pyrrole ring, making it more reactive towards electrophiles . Additionally, the trifluoromethyl group could influence the reactivity by withdrawing electron density through the phenyl ring. The specific reactivity patterns of 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole would depend on the interplay between these electron-donating and withdrawing effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and substituents. For instance, the thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole and its nitro derivative have been studied, providing insights into their enthalpies of formation and sublimation . These properties are crucial for understanding the stability and phase behavior of the compounds. The luminescent properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units suggest that pyrrole derivatives can exhibit interesting optical properties, which could be relevant for 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole as well .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .
    • It is used in the synthesis of various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Organic Transformations

    • The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations .
    • This motif is used ubiquitously in H-bond catalysts .
  • Biologically Active Compounds

    • Pyrrole is a component of many natural products and biologically active compounds .
    • It is found in co-factors and natural products such as vitamin B12, bile pigments: bilirubin and biliverdin .
    • The porphyrins of heme, chlorophyll, chlorins, bacteriochlorins, and porphyrinogens also contain pyrrole .
    • Pyrrole-containing secondary metabolites such as makaluvamine M, ryanodine, rhazinilam, lamellarin, prodigiosin, myrmicarin, and sceptrinare also exhibit potential biological activity .
  • Antiviral and Antituberculosis Applications

    • Pyrrole and pyrrolidine analogs have diverse therapeutic applications including antiviral and antituberculosis agents .
    • They are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Chemical Intermediates

    • 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine (TFMP), is used as a chemical intermediate for the synthesis of several crop-protection products .
    • The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations .
  • Synthesis of Dyes

    • 2,4-Dimethylpyrrole, a related compound, may be used in the synthesis of 2,5-bis(2′,4′-dimethyl-5′-pyrryl)p-benzoquinone boron dipyrromethene (BODIPY) dyes .

Future Directions

The future directions for research on “2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole” could involve further exploration of its synthesis, chemical reactivity, and biological activity. Given the diverse biological activities of pyrrole derivatives, it may also be of interest to investigate its potential therapeutic applications .

properties

IUPAC Name

2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c1-9-3-4-10(2)17(9)12-7-5-11(6-8-12)13(14,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVRMCDWMXTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371856
Record name 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole

CAS RN

570-05-8
Record name 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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